molecular formula C11H7FN2O B11895003 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile

Cat. No.: B11895003
M. Wt: 202.18 g/mol
InChI Key: UARFNSHQFNGZRS-UHFFFAOYSA-N
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Description

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Fluoro Group: The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the quinoline core play crucial roles in its binding affinity and activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxoquinolin-1(4H)-yl)acetonitrile: Lacks the fluoro group.

    2-(7-Chloro-4-oxoquinolin-1(4H)-yl)acetonitrile: Contains a chloro group instead of a fluoro group.

    2-(7-Methyl-4-oxoquinolin-1(4H)-yl)acetonitrile: Contains a methyl group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile may enhance its biological activity and binding affinity compared to similar compounds. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, making this compound potentially more effective in certain applications.

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

2-(7-fluoro-4-oxoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C11H7FN2O/c12-8-1-2-9-10(7-8)14(6-4-13)5-3-11(9)15/h1-3,5,7H,6H2

InChI Key

UARFNSHQFNGZRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N(C=CC2=O)CC#N

Origin of Product

United States

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